molecular formula C21H27N3O4 B2642451 N'-(4-ethoxyphenyl)-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide CAS No. 953158-57-1

N'-(4-ethoxyphenyl)-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide

Cat. No.: B2642451
CAS No.: 953158-57-1
M. Wt: 385.464
InChI Key: CLXHKEGSJLTGDR-UHFFFAOYSA-N
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Description

“N’-(4-ethoxyphenyl)-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide” is a complex organic compound that features a combination of aromatic, heterocyclic, and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N’-(4-ethoxyphenyl)-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide” typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Piperidine Derivative: Starting with a piperidine derivative, the furan-2-ylmethyl group can be introduced via a nucleophilic substitution reaction.

    Amide Bond Formation: The ethanediamide backbone can be constructed by reacting the piperidine derivative with an appropriate ethoxyphenyl derivative under amide coupling conditions, such as using carbodiimide reagents (e.g., EDCI) and a base (e.g., DIPEA).

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This includes:

    Scaling Up Reactions: Using larger reactors and continuous flow systems.

    Purification: Employing techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones.

    Reduction: The amide groups can be reduced to amines under strong reducing conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or borane.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced amide derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Biological Probes: Utilized in the study of biological systems due to its unique structural features.

Medicine

    Pharmacological Research: Investigated for potential therapeutic applications, such as in the development of new drugs.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of “N’-(4-ethoxyphenyl)-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide” would depend on its specific biological target. Generally, such compounds may interact with:

    Receptors: Binding to specific receptors and modulating their activity.

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Ion Channels: Modulating ion channel activity to alter cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-methoxyphenyl)-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide
  • N’-(4-ethoxyphenyl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide

Uniqueness

  • Structural Features : The presence of the ethoxy group and the furan ring provides unique chemical properties.
  • Biological Activity : Differences in biological activity due to variations in the substituents.

Properties

IUPAC Name

N'-(4-ethoxyphenyl)-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4/c1-2-27-18-7-5-17(6-8-18)23-21(26)20(25)22-14-16-9-11-24(12-10-16)15-19-4-3-13-28-19/h3-8,13,16H,2,9-12,14-15H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLXHKEGSJLTGDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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